![molecular formula C10H6O4 B2739394 5-(5-Formylfuran-2-yl)furan-2-carbaldehyde CAS No. 5905-01-1](/img/structure/B2739394.png)
5-(5-Formylfuran-2-yl)furan-2-carbaldehyde
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Overview
Description
5-(5-Formylfuran-2-yl)furan-2-carbaldehyde is a chemical compound with the formula C10H6O4 and a molecular weight of 190.15 g/mol . It is used in pharmaceutical testing . It is a bifunctional reagent used in the synthesis of π-extended heteroarylfuran systems .
Synthesis Analysis
The synthesis of 5-(5-Formylfuran-2-yl)furan-2-carbaldehyde involves several steps. One method involves the use of Suzuki coupling for the synthesis of stable dye-sensitized solar cells . Another method involves the reaction of substituted iodobenzenes with (5-formylfuran-2-yl)boronic acid, bis(triphenylphosphine)palladium(II) chloride, and sodium carbonate in a mixture of acetonitrile and water .Molecular Structure Analysis
The molecular structure of 5-(5-Formylfuran-2-yl)furan-2-carbaldehyde consists of a furan ring with aldehyde groups on the 2 and 5 positions . This structure is similar to that of 2,5-Furandicarboxaldehyde, which also consists of a furan ring with aldehyde groups on the 2 and 5 positions .Chemical Reactions Analysis
The chemical reactions involving 5-(5-Formylfuran-2-yl)furan-2-carbaldehyde are complex. It can undergo hydrolytic ring opening reactions to generate chain α-carbonyl aldehydes . It can also react with α-carbonyl aldehydes by acetalization .Scientific Research Applications
Antibacterial Activity
Furan derivatives, such as “5-(5-Formylfuran-2-yl)furan-2-carbaldehyde”, have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents. This is particularly important in the context of increasing microbial resistance to currently available antimicrobial medicines .
Medicinal Chemistry
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . For example, furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Synthesis of Novel Compounds
The compound “5-(5-Formylfuran-2-yl)furan-2-carbaldehyde” can be used in the synthesis of novel compounds . For instance, it has been used in the synthesis of furan-2-carbaldehyde-d .
Spectroscopic Characterization
The compound “5-(5-Formylfuran-2-yl)furan-2-carbaldehyde” can be used in spectroscopic characterization studies . It has been characterized by 1 H-, 2 H-, 13 C-NMR-, as well as IR and Raman spectroscopy .
Isotope Labeling
Isotope labeling is a key concept in modern organic chemistry to track compounds, understand metabolisms, or clarify reaction mechanisms . “5-(5-Formylfuran-2-yl)furan-2-carbaldehyde” can be used in isotope labeling studies .
Urease Inhibitors
The compound “5-(5-Formylfuran-2-yl)furan-2-carbaldehyde” could potentially be used in the development of urease inhibitors . The high electron withdrawing effect of the nitro group and the moderate effect of the chloro group could possibly increase the activity of urease inhibitors .
Future Directions
properties
IUPAC Name |
5-(5-formylfuran-2-yl)furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHGULBLQLJTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC=C(O2)C=O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Formylfuran-2-yl)furan-2-carbaldehyde |
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